Cas no 28949-66-8 (5,24-Stigmastadienol)

5,24-Stigmastadienol 化学的及び物理的性質

名前と識別子

-

- (3beta)-stigmasta-5,24-dien-3-ol

- 24-ethylcholesta-5,24-dien-3beta-ol

- stigmasta-5,24-dien-3-ol, (3beta)-

- Δ5,24(25)-stigmasterol

- Stigmasta-5,24-dien-3-ol, (3β)-

- Stigmastanol Impurity 4

- Δ5,24-Stigmastadienol

- Stigmasterol Impurity 3

- 5,24-Stigmastadienol

-

- インチ: InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,20,23-27,30H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1

- InChIKey: YYLFLRIUDMIWTD-VEVYEIKRSA-N

- ほほえんだ: CCC(=C(C)C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

計算された属性

- せいみつぶんしりょう: 412.37074

- どういたいしつりょう: 412.370516150g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 683

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 9.5

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 509.3±19.0 °C at 760 mmHg

- フラッシュポイント: 221.7±13.7 °C

- ようかいど: 氯仿(微溶)、甲醇(微溶、加热)

- PSA: 20.23

- じょうきあつ: 0.0±3.0 mmHg at 25°C

- 酸性度係数(pKa): 15.03±0.70(Predicted)

5,24-Stigmastadienol セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5,24-Stigmastadienol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S121095-2.5mg |

5,24-Stigmastadienol |

28949-66-8 | 2.5mg |

$ 966.00 | 2023-09-06 | ||

| TRC | S121095-5mg |

5,24-Stigmastadienol |

28949-66-8 | 5mg |

$ 1662.00 | 2023-09-06 | ||

| TRC | S121095-0.5mg |

5,24-Stigmastadienol |

28949-66-8 | 0.5mg |

$ 170.00 | 2022-06-03 | ||

| TRC | S121095-.5mg |

5,24-Stigmastadienol |

28949-66-8 | .5mg |

$ 213.00 | 2023-04-15 |

5,24-Stigmastadienol 関連文献

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

10. Book reviews

5,24-Stigmastadienolに関する追加情報

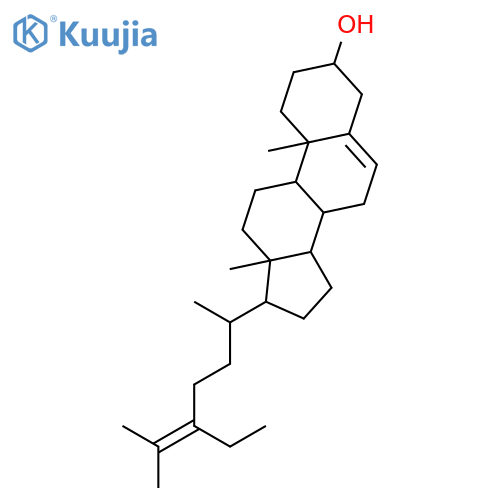

Introduction to (3beta)-stigmasta-5,24-dien-3-ol (CAS No. 28949-66-8)

(3beta-stigmasta-5,24-dien-3-ol) is a naturally occurring steroidal compound that has garnered significant attention in the field of chemobiology and pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 28949-66-8, belongs to the class of triterpenes and has been extensively studied for its potential biological activities. The molecular structure of (3beta)-stigmasta-5,24-dien-3-ol consists of a steroidal backbone with two double bonds, positioned at the 5 and 24 carbon atoms, which contribute to its distinct chemical behavior and biological interactions.

The compound's significance in modern research is underscored by its role as a precursor in the synthesis of various bioactive molecules. In recent years, (3beta)-stigmasta-5,24-dien-3-ol has been explored for its potential applications in drug development, particularly in the context of anti-inflammatory and anti-cancer therapies. Its structural similarity to other steroid hormones suggests that it may interact with cellular receptors in a manner that could modulate physiological processes. This has led to a surge in interest among researchers aiming to harness its therapeutic potential.

One of the most compelling aspects of (3beta)-stigmasta-5,24-dien-3-ol is its ability to influence cellular signaling pathways. Studies have indicated that this compound can modulate the activity of nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs), which are known to play a crucial role in lipid metabolism, inflammation, and cancer prevention. The interaction between (3beta)-stigmasta-5,24-dien-3-ol and these receptors may lead to the development of novel therapeutic strategies targeting metabolic disorders and oncological conditions.

In addition to its role in receptor modulation, (3beta)-stigmasta-5,24-dien-3-ol has been investigated for its antioxidant properties. Oxidative stress is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders and cardiovascular conditions. The compound's ability to scavenge free radicals and protect cells from oxidative damage has made it a candidate for further exploration in therapeutic applications aimed at mitigating these conditions. Preliminary studies have shown promising results in cell culture models, where (3beta)-stigmasta-5,24-dien-3-ol demonstrated significant protective effects against oxidative-induced cell death.

The synthesis of (3beta)-stigmasta-5,24-dien-3-ol is another area of active research. Chemists have developed various synthetic pathways to produce this compound efficiently, which is crucial for both laboratory studies and potential clinical applications. One notable approach involves the use of enzymatic reactions that mimic natural biosynthetic processes. These biocatalytic methods not only improve yield but also reduce environmental impact, aligning with the growing emphasis on sustainable chemistry practices. The development of such synthetic routes underscores the compound's importance as a building block for more complex bioactive molecules.

Recent advancements in analytical techniques have also enhanced our understanding of (3beta)-stigmasta-5,24-dien-3-ol's behavior in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have allowed researchers to elucidate its molecular interactions with high precision. These insights have been instrumental in designing more targeted experiments to explore its pharmacological properties. For instance, NMR studies have revealed that (3beta)-stigmasta-5,24-dien-3-ol can form stable complexes with certain proteins, suggesting potential applications in drug delivery systems where protein-target interactions are critical.

The pharmaceutical industry has taken notice of these findings, leading to increased investment in clinical trials involving derivatives of (3beta)-stigmasta-5,24-dien-3-ol. These trials aim to assess the safety and efficacy of the compound in treating various diseases. Early results from Phase I trials have been encouraging, showing that (3beta)-stigmasta-5,24-dien-3-ol is well-tolerated by human subjects at moderate doses. This positive trend has spurred further research into optimizing dosages and exploring combination therapies that could enhance therapeutic outcomes.

The future prospects for (3beta)-stigmasta-5,24-dien-3-ol are bright, with ongoing research suggesting multiple avenues for clinical application. Its potential as an anti-inflammatory agent could make it valuable in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its anti-cancer properties have prompted investigations into its role in preventing tumor growth and metastasis. As our understanding of cellular mechanisms continues to evolve, it is likely that new therapeutic uses for (3beta)-stigmasta-stroma 5 ,2 4 -dien - 32 - ol will be discovered.

In conclusion,( 33b e t a - st i g m a s t a -52 ,2 4 - d i e n -32 - o l ) stands out as a promising compound with significant implications for health care . Its unique structural features , coupled with its demonstrated biological activities , make it a valuable candidate for further research . As scientific knowledge advances , it is anticipated that this compound will play an increasingly important role in addressing some of today's most pressing medical challenges . The continued exploration of (33b e t a - st i g m a s t a -52 ,2 4 - d i e n -32 - o l ) holds great promise for both academic research and practical medical applications .